molecular formula C18H19N3O2S B6578500 1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol CAS No. 1173058-14-4

1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol

Cat. No.: B6578500
CAS No.: 1173058-14-4
M. Wt: 341.4 g/mol
InChI Key: PSDIVCJBIIVPHC-UHFFFAOYSA-N
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Description

The compound 1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol features a piperidin-4-ol scaffold linked to a 1,3-thiazole ring, which is further substituted with a 1-methylindole moiety at the 2-position. This hybrid structure combines the hydrogen-bonding capability of the hydroxylated piperidine with the aromatic and hydrophobic properties of the thiazole-indole system.

The compound’s design likely aims to optimize interactions with central nervous system (CNS) targets or enzymes, given the prevalence of piperidine and indole motifs in neuroactive molecules (e.g., dopamine receptor antagonists, kinase inhibitors) .

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20-15-5-3-2-4-12(15)10-16(20)17-19-14(11-24-17)18(23)21-8-6-13(22)7-9-21/h2-5,10-11,13,22H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDIVCJBIIVPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[2-(1-methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol is a heterocyclic organic molecule that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The molecular structure of the compound includes an indole moiety linked to a thiazole ring and a piperidine backbone. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds containing thiazole and indole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that thiazole derivatives showed IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative activity .

CompoundCell LineIC50 (µM)
1A4311.61
2HT291.98
3Jurkat<0.5

The structure-activity relationship analysis revealed that substituents on the phenyl ring significantly influence the anticancer activity, with electron-donating groups enhancing efficacy .

Anticonvulsant Activity

Thiazole-containing compounds have also been evaluated for their anticonvulsant properties. One study highlighted a series of thiazole derivatives that demonstrated significant protective effects in animal models of epilepsy, with some compounds achieving complete protection against seizures . The SAR studies indicated that modifications at specific positions on the thiazole ring could enhance anticonvulsant activity.

Antimicrobial Activity

The antimicrobial potential of related indole-thiazole compounds has been explored extensively. A recent study demonstrated that certain derivatives exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundBacteriaMIC (µg/mL)
1S. aureus50
2E. coli62.5
3C. albicans250

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results indicated that it significantly reduced proliferation in HT29 and A431 cells, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analyses .

Case Study 2: Anticonvulsant Properties

Another study investigated the anticonvulsant effects of a series of thiazole derivatives in a pentylenetetrazol (PTZ) model of seizures. The results showed that certain compounds not only reduced seizure frequency but also improved survival rates in treated animals .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID Core Structure Key Substituents Biological Activity Key Findings
1-[2-(1-Methyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol (Target) Piperidin-4-ol + 1,3-thiazole 1-Methylindole at thiazole-2-position Hypothesized CNS/kinase modulation Structural uniqueness may enhance selectivity or brain penetrance (inference from related compounds)
Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol) Piperidin-4-ol + pyrimidine 6-Fluoroindole at pyrimidine-5-position Tauopathy PET tracer candidate Higher CNS MPO score (4.8 vs. 4.2 for CBD-2115) and BBB permeability predicted
4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 6) Piperidin-4-ol 4-Methoxyindole at N1-position Dopamine D2 receptor antagonist High D2 affinity (Ki = 0.7 nM) and D2/D3 selectivity (27-fold)
1-(4-Octylphenethyl)piperidin-4-ol (RB-005) Piperidin-4-ol 4-Octylphenethyl at N1-position Sphingosine kinase 1 (SK1) inhibitor 15-fold SK1/SK2 selectivity; structural optimization critical for activity
1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine Piperidine + benzimidazole Fluorophenyl and methoxyphenethyl groups Kinase/D2 receptor modulator (inference) Demonstrates the impact of aryl substituents on receptor binding
1-[2-(1-Ethyl-1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidin-4-ol (BJ52380) Piperidin-4-ol + 1,3-thiazole 1-Ethylindole at thiazole-2-position Unreported (structural analog) Ethyl vs. methyl substitution may alter lipophilicity and metabolic stability

Structural Modifications and Impact on Activity

Substituting the thiazole with benzofuran or benzothiophene (e.g., compounds 19–22 in ) reduces D2 receptor affinity, highlighting the importance of the thiazole’s electronic properties for binding .

Substituent Effects :

  • Indole Substitution : Fluorination at the indole 6-position (Z3777013540) improves brain penetrance, while methoxy groups at the indole 3- or 4-position (compounds 6 and 7) enhance D2 selectivity . The target compound’s 1-methylindole may balance steric effects and metabolic stability.
  • Piperidine N1-Substituents : Bulky groups like 4-octylphenethyl (RB-005) increase SK1 selectivity, whereas smaller arylalkyl chains (e.g., benzofuranmethyl in ) favor dopamine receptor binding .

Physicochemical Properties :

  • Melting Points : Piperidin-4-ol derivatives with iodophenyl or bromophenyl groups (e.g., compound 19, mp 199–200°C) exhibit higher melting points than aliphatic analogs, suggesting stronger crystal packing .
  • Synthetic Yields : Benzofuran-3-ylmethyl derivatives (compound 21, 22% yield) are harder to synthesize than benzothiophene analogs (compound 20, 69% yield), indicating steric challenges in indole-thiazole coupling .

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